molecular formula C11H8BrNO2 B11849716 4-Bromo-8-methylquinoline-3-carboxylic acid

4-Bromo-8-methylquinoline-3-carboxylic acid

Cat. No.: B11849716
M. Wt: 266.09 g/mol
InChI Key: FUDBTBXFIUXONH-UHFFFAOYSA-N
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Description

4-Bromo-8-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. The compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position. This structural configuration imparts unique chemical and physical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 8-methylquinoline-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in an organic solvent like dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated to ensure complete bromination.

Another method involves the Friedländer synthesis, where aniline derivatives react with β-ketoesters in the presence of a Lewis acid catalyst to form the quinoline ring system. Subsequent bromination and carboxylation steps yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield quinoline derivatives with different oxidation states.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Products: Derivatives with azido, thiol, or other functional groups replacing the bromine atom.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

4-Bromo-8-methylquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in metal coordination complexes.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The bromine atom and carboxylic acid group play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2-methylquinoline-3-carboxylic acid
  • 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
  • 8-Bromo-3-methylquinoline

Uniqueness

4-Bromo-8-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-3-2-4-7-9(12)8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)

InChI Key

FUDBTBXFIUXONH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)Br

Origin of Product

United States

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